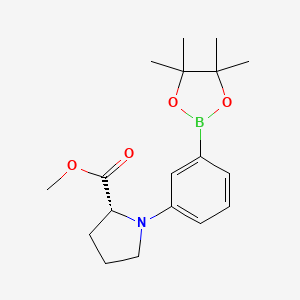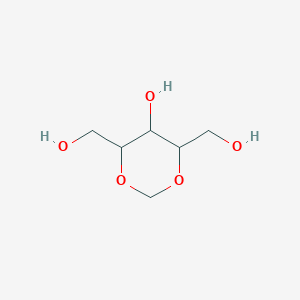
2,4-o-Methylidenepentitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-o-Methylidenepentitol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique chemical properties and versatility in various applications, ranging from industrial uses to scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{COCH}_3 + \text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{CH(OH)CH}_3 ]
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes. The diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, often in a continuous flow reactor to ensure efficient conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: Formation of 2,4-diketopentane.
Reduction: Formation of 2,4-pentanediol.
Substitution: Formation of 2,4-dichloropentane.
科学的研究の応用
2,4-o-Methylidenepentitol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of various chemical intermediates.
Biology: Acts as a cryoprotectant in protein crystallography, helping to preserve the structure of proteins during freezing.
Medicine: Investigated for its potential use as a blood volume expander and in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and hydraulic fluids due to its viscosity and stability.
作用機序
The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing permeability and facilitating the transport of other molecules. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.
類似化合物との比較
2-Methyl-2,4-pentanediol:
1,2-Propanediol:
Uniqueness: 2,4-o-Methylidenepentitol is unique due to its specific molecular structure, which provides distinct chemical reactivity and physical properties. Its ability to act as both a solvent and a cryoprotectant makes it particularly valuable in scientific research and industrial applications.
特性
CAS番号 |
1822511-78-3 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2 |
InChIキー |
WLFLIAXIRHRXTP-UHFFFAOYSA-N |
正規SMILES |
C1OC(C(C(O1)CO)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
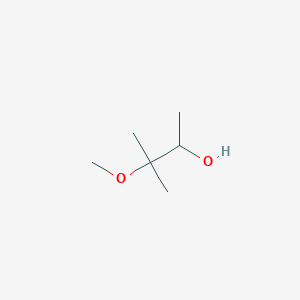
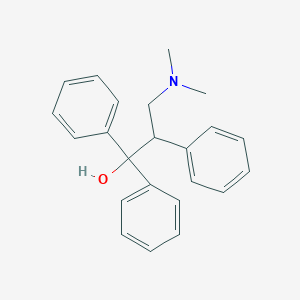
![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)


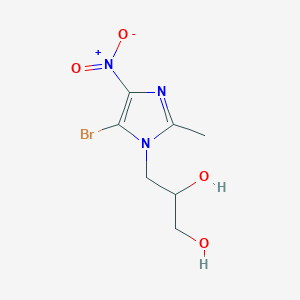
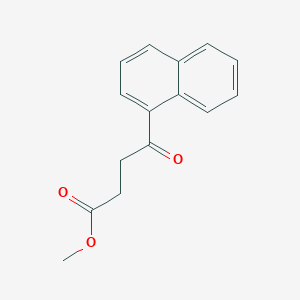
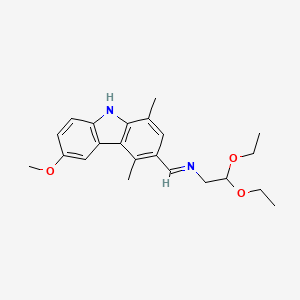
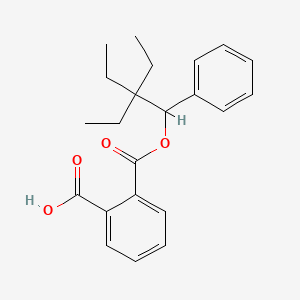
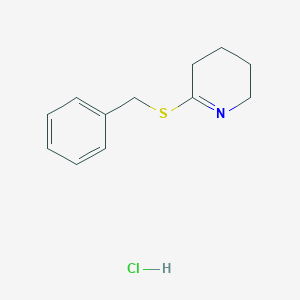
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
